Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-3-carboxylate
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Description
Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoxaline derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
The mode of action would depend on the specific targets that this compound interacts with. Generally, compounds like this can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Quinoxaline derivatives have been found to impact a wide range of biological processes .
Result of Action
The molecular and cellular effects of this compound would depend on its specific mode of action and the biochemical pathways it affects. Quinoxaline derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
ethyl 1-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-2-31-23(28)17-6-5-13-27(14-17)21-22(26-20-8-4-3-7-19(20)25-21)32(29,30)15-16-9-11-18(24)12-10-16/h3-4,7-12,17H,2,5-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWHOYUMMRRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.